Basicity: A 3.5 pKa Unit Drop Versus Unsubstituted Benzoxazole
The predicted pKa of 6‑fluoro‑7‑(trifluoromethyl)-1,3‑benzoxazole is –2.72, which is approximately 3.5 log units more acidic than the experimental pKa of unsubstituted 1,3‑benzoxazole (~0.8). This difference reflects the combined electron‑withdrawing effect of the 6‑F and 7‑CF₃ groups [1][2].
| Evidence Dimension | Basicity (pKa of the oxazole nitrogen) |
|---|---|
| Target Compound Data | pKa = –2.72 (predicted) |
| Comparator Or Baseline | 1,3-Benzoxazole (unsubstituted), pKa ≈ 0.8 (experimental, literature) |
| Quantified Difference | ~3.5 log units (ΔpKa = 3.52), representing a >3000‑fold reduction in basicity |
| Conditions | Predicted pKa via ACD/Labs algorithm (ChemicalBook); experimental pKa of benzoxazole from FooDB/ChEBI. |
Why This Matters
The loss of basicity eliminates protonation at physiological pH, altering hydrogen‑bond acceptor strength and potentially improving membrane permeability relative to analogues that retain a basic nitrogen, which is critical for CNS penetration and avoiding off‑target hERG liability.
- [1] FooDB. Showing Compound Benzoxazole (FDB004443) – pKa ~0.8. View Source
- [2] DrugBank. Benzoxazole, 1,3-Benzoxazole. Available at: https://go.drugbank.com/drugs/DB02967 (accessed May 2026). View Source
